4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common reagents used in the synthesis may include benzenesulfonyl chloride, 2-chlorophenylamine, and dimethylaminopropylamine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOLE: Lacks the dimethylaminopropyl group.
2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE: Lacks the benzenesulfonyl group.
4-(BENZENESULFONYL)-1,3-OXAZOL-5-AMINE: Lacks the 2-chlorophenyl and dimethylaminopropyl groups.
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-24(2)14-8-13-22-19-20(28(25,26)15-9-4-3-5-10-15)23-18(27-19)16-11-6-7-12-17(16)21/h3-7,9-12,22H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPYPWQYGHCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.